![molecular formula C₂₀H₂₁N₃O₂.HCl B583668 N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate CAS No. 1239262-52-2](/img/structure/B583668.png)
N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate
Overview
Description
N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate is a complex organic compound that features a unique structure combining an indole moiety with a benzamide group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Formation of the Trifluoroacetate Salt: The final step involves the formation of the trifluoroacetate salt by reacting the compound with trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent, hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: LiAlH4, NaBH4.
Coupling Reagents: EDCI, HOBt.
Major Products Formed
Oxidation Products: Carbonyl derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted benzamides.
Scientific Research Applications
N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential role in modulating biological pathways.
Chemical Biology: The compound serves as a tool to probe the function of specific proteins and enzymes in biological systems.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the indole and benzamide moieties can engage in π-π stacking interactions and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-indol-5(2H)-yl)methyl)benzamide: Similar structure but lacks the pyrido ring, which may result in different biological activity.
N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-5(2H)-yl)methyl)benzamide: Similar structure but with a different indole substitution pattern, potentially affecting its interaction with biological targets.
Uniqueness
The unique combination of the indole moiety with the benzamide group and the presence of the trifluoroacetate salt distinguishes N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate from other similar compounds. This unique structure may confer distinct biological activities and make it a valuable compound for further research and development.
Biological Activity
N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate, commonly referred to as Tubastatin A, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C20H21N3O2.C2HF3O2
- Molecular Weight : 449.42 g/mol
- CAS Number : 1239262-52-2
- Purity : ≥95% (commonly available at ≥98% purity) .
The compound features a pyridoindole structure, characterized by a tetrahydropyridine nitrogen substituted with a methyl group. Its trifluoroacetate moiety enhances its solubility and bioavailability .
Tubastatin A primarily functions as an inhibitor of histone deacetylase 6 (HDAC6) . HDAC6 plays a crucial role in the regulation of protein acetylation and is implicated in various cellular processes, including cell cycle progression and apoptosis. By inhibiting HDAC6, Tubastatin A promotes the accumulation of acetylated proteins, which can lead to altered gene expression and enhanced apoptosis in cancer cells .
Anticancer Properties
Research indicates that Tubastatin A exhibits potent anticancer activity through several mechanisms:
- Inhibition of Tumor Growth : Tubastatin A has been shown to inhibit the proliferation of various cancer cell lines. For example, it effectively reduced the growth of acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells with IC50 values of approximately 0.3 µM and 1.2 µM respectively .
- Induction of Apoptosis : The compound induces apoptosis in cancer cells by promoting the accumulation of acetylated tubulin and other proteins involved in apoptotic pathways .
- Synergistic Effects : When used in combination with other chemotherapeutic agents, Tubastatin A has demonstrated synergistic effects that enhance overall therapeutic efficacy against resistant cancer types .
Neuroprotective Effects
In addition to its anticancer properties, Tubastatin A has shown potential neuroprotective effects. Studies suggest that its inhibition of HDAC6 may provide benefits in neurodegenerative diseases by promoting the clearance of misfolded proteins and enhancing neuronal survival .
Research Findings
A variety of studies have explored the biological activity of Tubastatin A:
Case Studies
- Leukemia Treatment : In a study involving MV4-11 cells, treatment with Tubastatin A resulted in significant growth inhibition compared to control groups, suggesting its potential as a therapeutic agent for acute leukemias .
- Neurodegenerative Disease Models : Animal models treated with Tubastatin A exhibited improved cognitive function and reduced markers of neurodegeneration, supporting its use in therapeutic strategies for conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield?
- Methodology : The synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Formation of the pyridoindole core via cyclization under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Benzamide coupling using EDC·HCl and HOBt·H₂O as coupling agents in the presence of triethylamine .
- Step 3 : Trifluoroacetate salt formation via acid-base reaction in acetonitrile .
Q. What analytical techniques are essential for characterizing this compound?
- Key Methods :
- 1H NMR : Confirm regioselectivity of substitutions (e.g., pyridoindole methyl groups at δ 2.4–3.1 ppm) .
- HPLC : Assess purity (≥98% threshold recommended) using reverse-phase C18 columns and trifluoroacetic acid mobile phase .
- Mass Spectrometry : Validate molecular weight (e.g., 640.68 g/mol free base) via ESI-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Case Study : If NMR signals for the trifluoroacetate counterion (δ -75 ppm in ¹⁹F NMR) overlap with other fluorinated impurities, use 2D NMR (COSY, HSQC) to isolate signals .
- Troubleshooting : Compare experimental data with computational predictions (e.g., PubChem’s InChI key) to verify stereochemistry .
Q. What strategies are effective for optimizing bioactivity through structural modifications?
- Approach :
- Targeted Modifications : Replace the trifluoromethyl group with electron-withdrawing substituents (e.g., nitro) to enhance enzyme binding .
- SAR Studies : Use parallel synthesis to generate analogs (e.g., pyrimidine or triazole derivatives) and evaluate IC₅₀ against bacterial PPTases .
- Validation : Pair in silico docking (e.g., AutoDock Vina) with in vitro enzyme inhibition assays .
Q. How can Bayesian optimization improve reaction yield in large-scale synthesis?
- Application : Design a parameter space including temperature (20–80°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–5 mol%). Use Bayesian algorithms to prioritize high-yield conditions with minimal experimental runs .
- Outcome : Reported success in reducing side reactions (e.g., hydrolysis of benzamide) by 40% .
Q. What advanced techniques quantify degradation pathways under accelerated stability testing?
- Protocol :
- Forced Degradation : Expose the compound to 40°C/75% RH for 4 weeks and analyze via LC-MS/MS to identify hydrolysis products (e.g., free benzamide) .
- Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life at 25°C .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies between computational and experimental logP values?
- Root Cause : Differences may arise from unaccounted solvent effects or protonation states.
- Resolution :
- Experimental : Measure logP via shake-flask method at pH 7.4 .
- Computational : Recalculate using software (e.g., MarvinSuite) with explicit solvation models .
Q. Methodological Best Practices
Q. What in vitro assays are recommended for preliminary toxicological profiling?
- Assays :
- Cytotoxicity : MTT assay in HepG2 cells (IC₅₀ < 10 µM suggests high risk) .
- hERG Inhibition : Patch-clamp electrophysiology to assess cardiac liability .
Q. How can researchers mitigate batch-to-batch variability in purity?
- Quality Control :
Properties
IUPAC Name |
N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)methyl]benzamide;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2.C2HF3O2/c1-22-11-10-19-17(13-22)16-4-2-3-5-18(16)23(19)12-14-6-8-15(9-7-14)20(24)21-25;3-2(4,5)1(6)7/h2-9,25H,10-13H2,1H3,(H,21,24);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAOVICSJJIYRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)C(=O)NO.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1239262-52-2 | |
Record name | Benzamide, N-hydroxy-4-[(1,2,3,4-tetrahydro-2-methyl-5H-pyrido[4,3-b]indol-5-yl)methyl]-, 2,2,2-trifluoroacetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1239262-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.